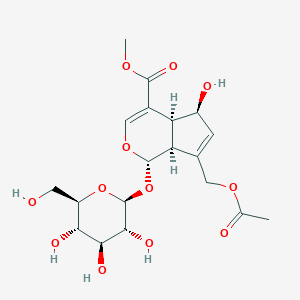
达菲洛苷
描述
Daphylloside is a naturally occurring compound found in the leaves of the Daphyllos plant. It is a triterpenoid glycoside and is composed of a triterpene nucleus and a sugar moiety. It has been studied for its potential to act as an anti-inflammatory, anti-cancer, and antioxidant agent. Daphylloside has been found to possess a wide range of biological activities and has been used in a variety of research applications.
科学研究应用
生物碱的合成
达菲洛苷,作为一种环烯醚萜,已被用作区域选择性和立体选择性合成生物活性生物碱的起始原料 . 这些生物碱具有潜在的治疗应用,包括镇痛、抗疟疾和抗菌特性。
前列腺素类似物的生产
达菲洛苷的独特结构使其可用于前列腺素类似物的合成 . 这些类似物由于其在医疗治疗中的作用而具有重要意义,例如诱导分娩或控制胃溃疡。
化学分类学标记
达菲洛苷在植物系统学研究中充当化学分类学标记 . 它有助于根据特定化学化合物的存在来识别植物物种并了解它们的进化关系。
抗氧化剂应用
研究表明,达菲洛苷可能表现出抗氧化作用 . 抗氧化剂对于预防氧化应激至关重要,氧化应激会导致癌症和心脏病等慢性疾病。
水果栽培的生物技术进步
生物技术人员正在利用参与达菲洛苷合成的基因,通过育种技术提高可食用水果品种的产量 . 这不仅提高了水果的质量和数量,而且增加了富含环烯醚萜的农产品的供应。
组织培养技术
人们正在利用组织培养技术探索大量生产达菲洛苷的方法 . 这种方法可以实现环烯醚萜的商业化生产,这些环烯醚萜可用于各种药物应用。
安全和危害
作用机制
Target of Action
Daphylloside is an iridoid, a class of monoterpenoids that are bioactive compounds found in a wide variety of plants It has been suggested that daphylloside may act as an endoplasmic reticulum stress regulator .
Mode of Action
It is known that iridoids like daphylloside often exert their effects by interacting with various enzymes and receptors in the body, modulating their activity
Biochemical Pathways
Iridoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The exact pathways through which Daphylloside exerts its effects remain to be elucidated.
Result of Action
Daphylloside may show some antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
生化分析
Biochemical Properties
Daphylloside, like other iridoids, interacts with various enzymes, proteins, and other biomoleculesIt’s known that iridoids generally exhibit antioxidant effects , suggesting they may interact with enzymes involved in oxidative stress pathways.
Cellular Effects
Given its antioxidant properties , it may influence cell function by mitigating oxidative stress. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Iridoids like Daphylloside are typically metabolized by the body into various metabolites
属性
IUPAC Name |
methyl (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBQIMODQOGKQ-HOZAMIDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is daphylloside and where is it found?
A1: Daphylloside is an iridoid glycoside, a type of natural product found in various plant species. It has been isolated from plants like Galium verum [], Oldenlandia diffusa [], Wendlandia formosana [], Borreria verticillata [, ], Eucommiae Folium [], Galium humifusum [], Morinda tomentosa [], and Lasianthus wallichii [].
Q2: What is the chemical structure of daphylloside?
A2: Daphylloside possesses a complex structure with a glucose moiety attached to an iridoid aglycone. Its structure has been elucidated using various spectroscopic techniques like NMR and MS.
Q3: What are the reported biological activities of daphylloside?
A3: Research suggests that daphylloside exhibits antioxidant activity. A study on Wendlandia formosana reported daphylloside's antioxidant effects against DPPH and hydroxyl radicals, and peroxynitrite []. Further research is needed to explore its full therapeutic potential.
Q4: Has daphylloside been investigated for its potential in endoplasmic reticulum (ER) stress modulation?
A4: While daphylloside itself has not been directly studied for its effects on ER stress, a related iridoid glycoside, asperuloside, isolated alongside daphylloside from Morinda tomentosa, showed significant reduction in ER-stress in a cell-based assay []. This suggests a potential avenue for future research on daphylloside and its impact on ER stress pathways.
Q5: Are there any known artifacts formed during the extraction of daphylloside?
A5: Yes, prolonged boiling of asperuloside in a methanolic solution can lead to the formation of daphylloside as an artifact []. This highlights the importance of careful extraction procedures to ensure the accurate identification and quantification of daphylloside in plant material.
Q6: What analytical techniques are commonly used to identify and characterize daphylloside?
A6: Researchers rely on spectroscopic methods like 1D and 2D NMR spectroscopy, in combination with IR, UV, and ESI-MS analysis to establish the structure of daphylloside [, ]. These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




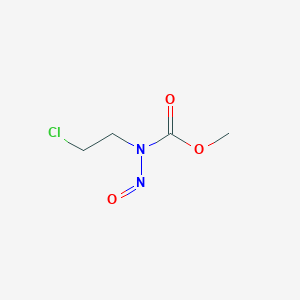
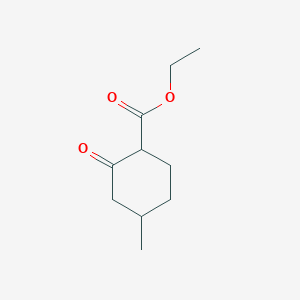
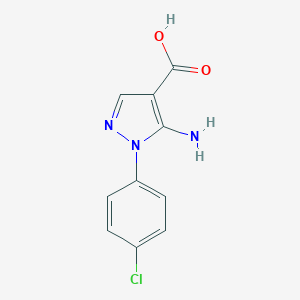

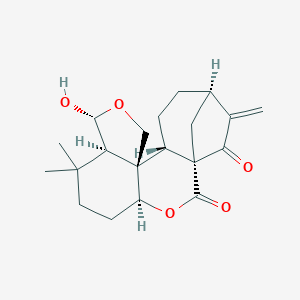



![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
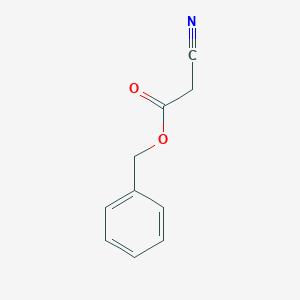

![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
